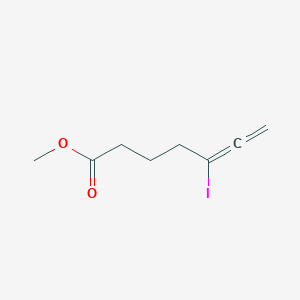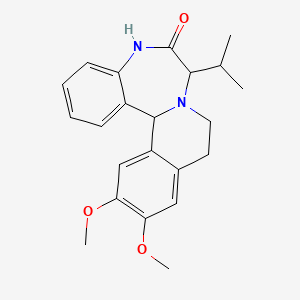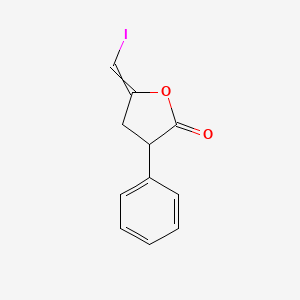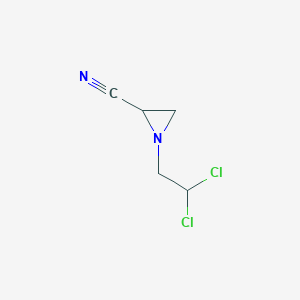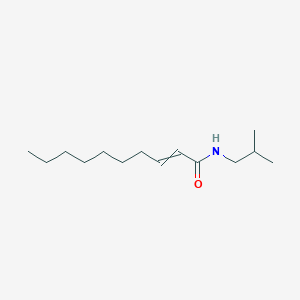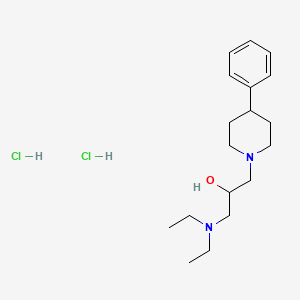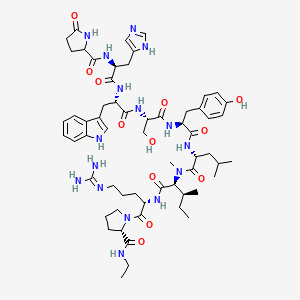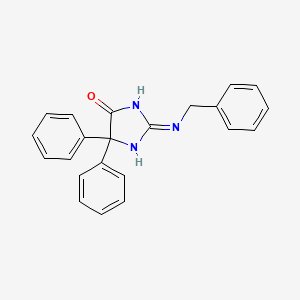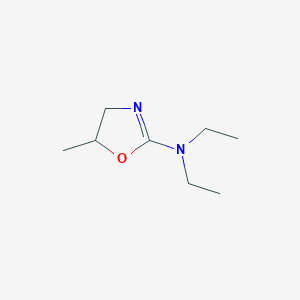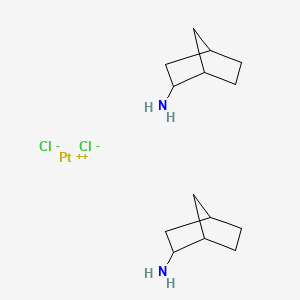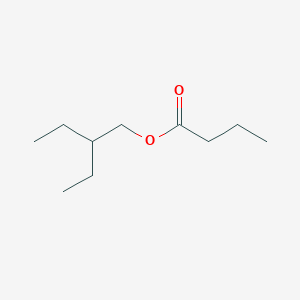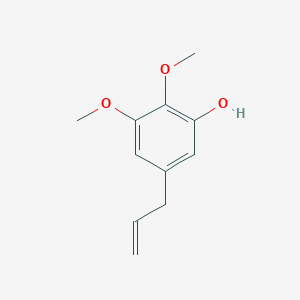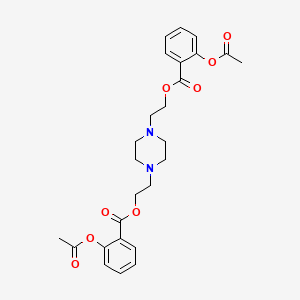
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine is a complex organic compound with the molecular formula C26H30N2O8 and a molecular weight of 498.52 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The structure of this compound includes two acetylsalicyloyloxy groups attached to the piperazine ring through ethyl linkers.
准备方法
The synthesis of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves multiple steps. One common method includes the reaction of piperazine with acetylsalicylic acid (aspirin) in the presence of a suitable catalyst. The reaction typically proceeds through esterification, where the hydroxyl groups of acetylsalicylic acid react with the amine groups of piperazine to form the desired product .
Industrial production methods for piperazine derivatives often involve the use of cyclization reactions, Ugi reactions, and ring-opening of aziridines under the action of N-nucleophiles . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反应分析
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
科学研究应用
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including inflammatory conditions and infections.
作用机制
The mechanism of action of 1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The acetylsalicyloyloxy groups can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is similar to that of acetylsalicylic acid (aspirin), which is known for its anti-inflammatory and analgesic effects .
相似化合物的比较
1,4-Bis(2-(acetylsalicyloyloxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Bis(2-hydroxyethyl)piperazine: This compound has hydroxyl groups instead of acetylsalicyloyloxy groups, making it more hydrophilic and less reactive in esterification reactions.
1,4-Bis(2-benzyloxy-ethyl)piperazine: This derivative has benzyloxy groups, which provide different steric and electronic properties compared to acetylsalicyloyloxy groups.
1,4-Bis(2-(2-pyridinyl)ethyl)piperazine: This compound contains pyridinyl groups, which can enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its combination of acetylsalicyloyloxy groups and piperazine core, which imparts specific chemical and biological properties that are valuable for various applications .
属性
CAS 编号 |
79874-85-4 |
|---|---|
分子式 |
C26H30N2O8 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
2-[4-[2-(2-acetyloxybenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C26H30N2O8/c1-19(29)35-23-9-5-3-7-21(23)25(31)33-17-15-27-11-13-28(14-12-27)16-18-34-26(32)22-8-4-6-10-24(22)36-20(2)30/h3-10H,11-18H2,1-2H3 |
InChI 键 |
BJSDZTFKAMAMKC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC=C3OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


